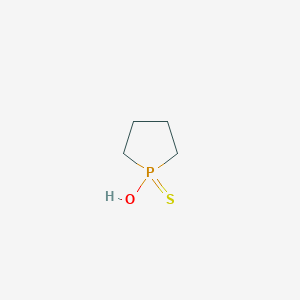
1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes a cyclohexane ring and multiple methyl and isopropyl groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] typically involves the condensation of pyrrole derivatives with cyclohexane-based intermediates. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of metal-catalyzed processes, such as those involving manganese or copper complexes, can enhance the efficiency and selectivity of the reaction . These methods are designed to produce high yields of the desired compound while minimizing by-products.
化学反应分析
Types of Reactions
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: N-substitution reactions are common, where alkyl halides or sulfonyl chlorides react with the pyrrole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, such as N-alkylpyrroles and N-acylpyrroles .
科学研究应用
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed effects .
相似化合物的比较
Similar Compounds
1H-Pyrrole, 2-ethyl-4-methyl-: A simpler pyrrole derivative with different substituents.
1H-Pyrrole, 2,4-dimethyl-: Another pyrrole derivative with two methyl groups.
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-4-methyl-: A structurally similar compound with cyclohexyl groups.
Uniqueness
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[4-methyl-1-(1-methylethyl)-] is unique due to its specific combination of substituents and the presence of a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
60550-28-9 |
|---|---|
分子式 |
C22H34N2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
4-methyl-2-[4-(4-methyl-1-propan-2-ylpyrrol-2-yl)cyclohexyl]-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C22H34N2/c1-15(2)23-13-17(5)11-21(23)19-7-9-20(10-8-19)22-12-18(6)14-24(22)16(3)4/h11-16,19-20H,7-10H2,1-6H3 |
InChI 键 |
PWSUQUVQEDDFKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=C1)C2CCC(CC2)C3=CC(=CN3C(C)C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


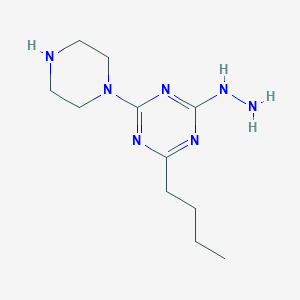
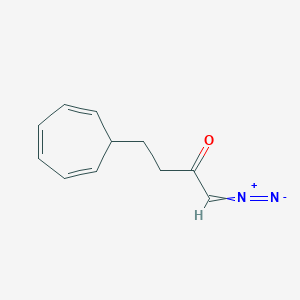
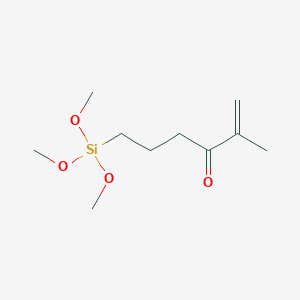

![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
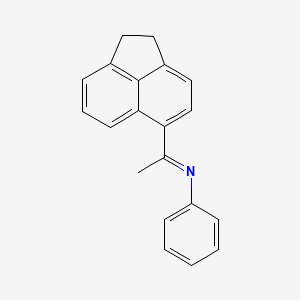

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)
![4-{2-[4-(Ethylamino)naphthalen-1-yl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14594253.png)
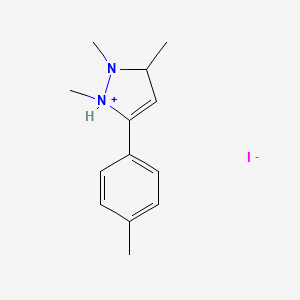
![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
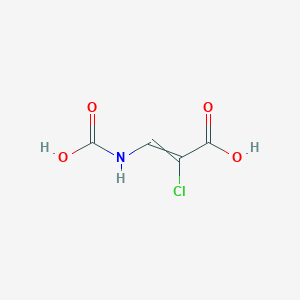
![6-Methoxy-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14594282.png)
